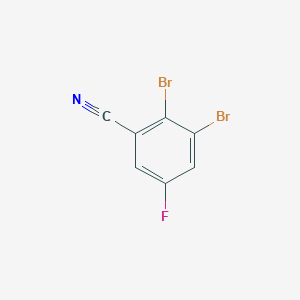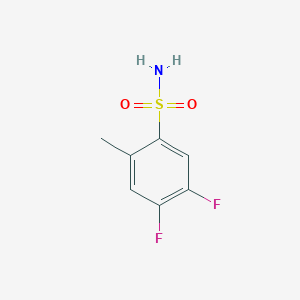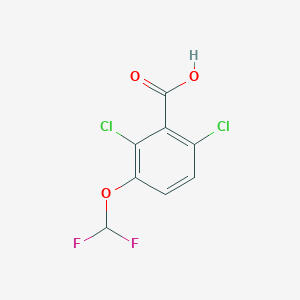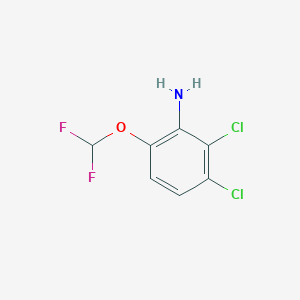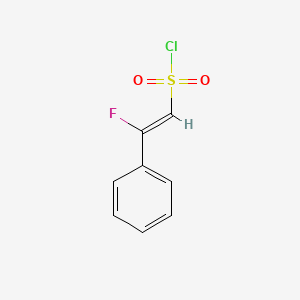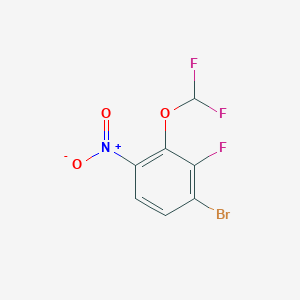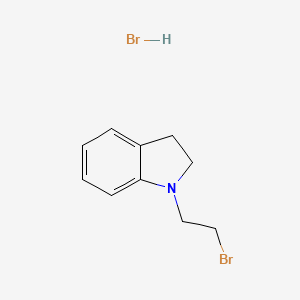
Hexadecil-D-xilopiranósido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl-D-xylopyranoside is a quintessential biomedical compound, reigning supreme as a non-ionic detergent paragon in the vibrant realm of biotechnology and pharmaceutical research . Its unrivaled prowess lies in its profound aptitude for solubilizing and stabilizing the elusive membrane proteins .
Synthesis Analysis
The synthesis of β-xylopyranosides, which includes Hexadecyl-D-xylopyranoside, has been studied extensively. General routes for the preparation of β-xylopyranosides according to the nature of the glycosidic linkage and the aglycone moiety by chemical and enzymatic pathways have been proposed .Molecular Structure Analysis
Hexadecyl-D-xylopyranoside has a molecular formula of C21H42O5 and a molecular weight of 374.56 .Physical and Chemical Properties Analysis
Hexadecyl-D-xylopyranoside is known for its high surface-active properties, allowing a decrease in the surface tension to values below 25 mN m−1 at the critical micelle concentration .Aplicaciones Científicas De Investigación
Biosíntesis de Glucosaminoglucanos
El Hexadecil-D-xilopiranósido sirve como un activador en la biosíntesis de glucosaminoglucanos . Los glucosaminoglucanos (GAG) son componentes esenciales de la matriz extracelular en los tejidos animales y juegan un papel crucial en la señalización celular, la proliferación y la reparación. El papel del compuesto en la síntesis de GAG podría ser fundamental en la ingeniería de tejidos y la medicina regenerativa.
Inhibición Enzimática
Este compuesto ha sido estudiado por su potencial como inhibidor enzimático . La inhibición enzimática es un mecanismo crítico para regular las vías biológicas y puede utilizarse en el desarrollo de nuevos medicamentos para enfermedades donde la sobreactividad de enzimas específicas es un factor.
Propiedades Surfactantes
Debido a su naturaleza anfipática, el this compound puede actuar como un surfactante . Los surfactantes son compuestos que reducen la tensión superficial entre dos sustancias, como el aceite y el agua. Esta propiedad es valiosa en varias industrias, incluidas las farmacéuticas, las cosméticas y la producción de alimentos.
Actividad Antimicrobiana
Las investigaciones han demostrado que los derivados de los D-xilopiranósidos exhiben actividad antimicrobiana . El this compound podría utilizarse para combatir las infecciones microbianas, particularmente contra hongos como Candida albicans y bacterias como Staphylococcus aureus y Escherichia coli.
Pruebas de Mutagénesis
El compuesto ha sido probado para determinar su actividad mutagénica utilizando la prueba de Ames con la cepa Salmonella typhimurium TA 98 . Los resultados son cruciales para evaluar la seguridad de los productos químicos y su potencial como agentes farmacéuticos.
Síntesis de Bioquímicos
El this compound puede utilizarse en la síntesis bioquímica de productos químicos importantes, como el etanol, a través de procesos de fermentación . Esta aplicación es significativa en el contexto de la energía renovable y la producción química sostenible.
Mecanismo De Acción
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in cellular processes . .
Biochemical Pathways
Hexadecyl-D-xylopyranoside is thought to be involved in several biochemical pathways. It has been suggested that it may play a role in the biosynthesis of glycosaminoglycans and could potentially act as an enzyme inhibitor . .
Análisis Bioquímico
Biochemical Properties
Hexadecyl-D-xylopyranoside plays a significant role in biochemical reactions, primarily due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic biomolecules. This compound is known to interact with enzymes such as β-xylosidases, which hydrolyze the glycosidic bond in xylopyranosides . Additionally, Hexadecyl-D-xylopyranoside can interact with various proteins and lipids within the cell membrane, influencing membrane fluidity and permeability . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
Hexadecyl-D-xylopyranoside has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, Hexadecyl-D-xylopyranoside has been observed to induce glycosaminoglycan (GAG) chain synthesis, which plays a role in cell proliferation, differentiation, and migration . Additionally, this compound can impact histone acetylation, thereby affecting gene expression and cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of Hexadecyl-D-xylopyranoside involves its interaction with specific biomolecules, leading to various cellular effects. This compound can bind to enzymes such as β-xylosidases, inhibiting or activating their activity . Furthermore, Hexadecyl-D-xylopyranoside can interact with cell membrane components, altering membrane properties and influencing signal transduction pathways . These interactions can result in changes in gene expression, enzyme activity, and cellular responses, highlighting the compound’s potential as a biochemical tool and therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hexadecyl-D-xylopyranoside can change over time due to factors such as stability and degradation . Studies have shown that this compound remains stable under specific conditions, maintaining its activity and interactions with biomolecules . Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, can lead to degradation and reduced efficacy . Long-term studies have also indicated that Hexadecyl-D-xylopyranoside can have sustained effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Hexadecyl-D-xylopyranoside in animal models vary with different dosages . At lower doses, the compound can enhance cellular functions and promote beneficial biochemical interactions . At higher doses, Hexadecyl-D-xylopyranoside may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired outcomes without causing harm .
Metabolic Pathways
Hexadecyl-D-xylopyranoside is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For example, Hexadecyl-D-xylopyranoside can be metabolized by β-xylosidases, leading to the production of xylose and other metabolites .
Transport and Distribution
Within cells and tissues, Hexadecyl-D-xylopyranoside is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in various cellular compartments . For instance, Hexadecyl-D-xylopyranoside can be transported across cell membranes by glucose transporters, allowing it to reach intracellular targets and exert its effects . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical and biomedical research .
Subcellular Localization
Hexadecyl-D-xylopyranoside exhibits specific subcellular localization patterns, which can influence its activity and function . This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, Hexadecyl-D-xylopyranoside may localize to the cell membrane, where it interacts with membrane proteins and lipids to modulate membrane properties and signaling pathways . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Hexadecyl-D-xylopyranoside can be achieved through the glycosylation of hexadecanol with xylopyranosyl chloride.", "Starting Materials": [ "Hexadecanol", "Xylopyranosyl chloride", "Anhydrous pyridine", "Anhydrous dichloromethane", "Anhydrous sodium sulfate" ], "Reaction": [ "Dissolve hexadecanol in anhydrous dichloromethane", "Add anhydrous pyridine to the solution and stir for 10 minutes", "Add xylopyranosyl chloride to the solution dropwise and stir for 24 hours at room temperature", "Quench the reaction by adding water and extract the product with dichloromethane", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent", "Purify the product by column chromatography" ] } | |
Número CAS |
115211-19-3 |
Fórmula molecular |
C21H42O5 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-hexadecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C21H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-21-20(24)19(23)18(22)17-26-21/h18-24H,2-17H2,1H3/t18-,19+,20-,21-/m1/s1 |
Clave InChI |
KQFKLUYHYJJLMP-PLACYPQZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(CO1)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1C(C(C(CO1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



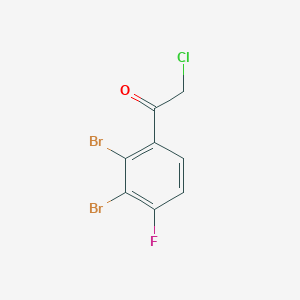

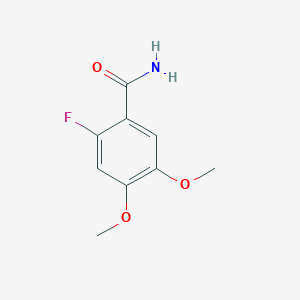
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1447422.png)

